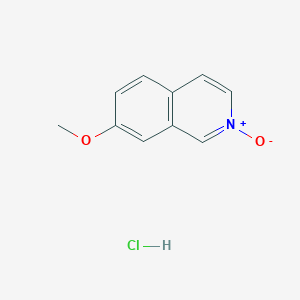
7-Methoxy-isoquinoline-N-oxide hydrochloride
Übersicht
Beschreibung
7-Methoxy-isoquinoline-N-oxide hydrochloride is a chemical compound belonging to the class of isoquinolines, which are heterocyclic aromatic organic compounds. Isoquinolines are structurally similar to quinolines but differ in the position of the nitrogen atom within the ring structure. This compound is characterized by the presence of a methoxy group (-OCH₃) at the 7th position and an N-oxide group on the nitrogen atom, forming a hydrochloride salt.
Synthetic Routes and Reaction Conditions:
Palladium-Catalyzed Coupling: One common synthetic route involves a palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes, followed by a copper-catalyzed cyclization.
Copper(I)-Catalyzed Tandem Reaction: Another method includes a copper(I)-catalyzed tandem reaction of 2-bromoaryl ketones, terminal alkynes, and CH₃CN, which efficiently produces densely functionalized isoquinolines.
Rhodium(III)-Catalyzed C-H Bond Activation: This method involves condensation of aryl ketones and hydroxylamine, followed by rhodium(III)-catalyzed C-H bond activation and cyclization with an internal alkyne.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is carefully controlled to achieve efficient production.
Types of Reactions:
Oxidation: The N-oxide group in the compound can undergo further oxidation reactions.
Reduction: Reduction reactions can be performed to convert the N-oxide group back to the amine.
Substitution: The methoxy group and the nitrogen atom in the ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions typically use strong acids like sulfuric acid (H₂SO₄) and nitric acid (HNO₃).
Major Products Formed:
Oxidation: Formation of higher oxidation state compounds.
Reduction: Formation of the corresponding amine.
Substitution: Introduction of various substituents on the ring structure.
Wissenschaftliche Forschungsanwendungen
7-Methoxy-isoquinoline-N-oxide hydrochloride has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in various diseases.
Industry: Employed in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 7-Methoxy-isoquinoline-N-oxide hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The N-oxide group can act as an electrophile, reacting with nucleophiles in biological systems. The methoxy group can influence the compound's solubility and binding affinity to biological targets.
Vergleich Mit ähnlichen Verbindungen
Quinoline: Structurally similar but lacks the methoxy group.
Isoquinoline: Similar core structure but without the N-oxide group.
6-Methoxyquinoline: Similar methoxy group position but different ring structure.
Uniqueness: 7-Methoxy-isoquinoline-N-oxide hydrochloride is unique due to the combination of the methoxy group and the N-oxide group, which imparts distinct chemical and biological properties compared to its analogs.
This comprehensive overview provides a detailed understanding of this compound, covering its synthesis, reactions, applications, and mechanisms
Eigenschaften
IUPAC Name |
7-methoxy-2-oxidoisoquinolin-2-ium;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2.ClH/c1-13-10-3-2-8-4-5-11(12)7-9(8)6-10;/h2-7H,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZECWOBKRZDCHLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C[N+](=C2)[O-].Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9-Nitrobenzo[c]quinolizin-11-ium;chloride](/img/structure/B8094737.png)
![2,6-dibromo-2,3-dihydro-1H-pyrazolo[1,2-a]pyrazol-4-ium;bromide](/img/structure/B8094755.png)
![1-[(E)-3-chloroprop-2-enyl]pyridin-1-ium;perchlorate](/img/structure/B8094756.png)

![trans-4-[p-(N-hydroxyethyl-N-methylamino) styryl]-N-methylpyridinium p-toluene sulfonate](/img/structure/B8094771.png)
![4-(5,6,7,8-Tetrahydro-[1,3]thiazolo[3,2-a][1,3]diazepin-3-yl)aniline;hydrobromide](/img/structure/B8094777.png)
![(4-methoxy-2H-triazolo[4,5-d]pyridazin-7-yl)hydrazine;hydrate](/img/structure/B8094791.png)

![[1-(5-Chlorothiophen-2-yl)cyclohexyl]methanamine;hydrobromide](/img/structure/B8094809.png)
![2-chloro-N-methylspiro[4,5-dihydrocyclopenta[b]thiophene-6,1'-cyclohexane]-4-amine;hydrochloride](/img/structure/B8094812.png)

